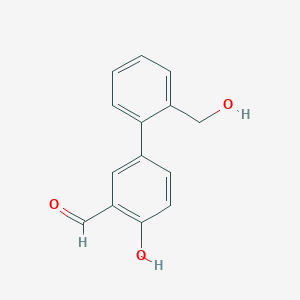

2-Formyl-4-(2-hydroxymethylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-[2-(hydroxymethyl)phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-8-11-3-1-2-4-13(11)10-5-6-14(17)12(7-10)9-16/h1-7,9,15,17H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHFHNCRBPMQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20685070 | |

| Record name | 4-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111132-34-3 | |

| Record name | 4-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Formyl 4 2 Hydroxymethylphenyl Phenol and Its Derivatives

Established Synthetic Routes for 2-Formyl-4-(2-hydroxymethylphenyl)phenol

The introduction of a formyl (-CHO) group onto a phenol (B47542) ring is a key step. The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds. wikipedia.orgijpcbs.com It typically uses a substituted formamide, like N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl3), to generate the electrophilic Vilsmeier reagent. wikipedia.orgchemistrysteps.com This reagent then attacks the aromatic ring to introduce the formyl group. chemistrysteps.com However, this reaction is most effective on highly activated systems like phenols and anilines, as the Vilsmeier reagent is a weaker electrophile compared to those in other formylation reactions. chemistrysteps.com

The Duff reaction provides another route for the ortho-formylation of phenols. wikipedia.orgecu.edu This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, with formylation occurring preferentially at the ortho position to the hydroxyl group. wikipedia.org The reaction mechanism involves the formation of an iminium ion from protonated HMTA, which then attacks the phenol ring. A subsequent intramolecular redox reaction and hydrolysis yield the final aldehyde product. wikipedia.org While the Duff reaction is known for its regioselectivity, it is also often characterized by low yields. ecu.edu For phenols with electron-donating substituents, formylation occurs preferentially at the ortho position, but if both ortho positions are blocked, para-formylation can occur. wikipedia.org

An alternative strategy involves the selective reduction of a diformyl precursor. For instance, a compound like N-(2,4-diformyl-5-hydroxyphenyl)acetamide can be synthesized and subsequently one of the aldehyde groups can be selectively reduced. orgsyn.org Sodium borohydride (B1222165) (NaBH4) is a suitable reagent for this transformation due to its mild nature and ability to selectively reduce aldehydes and ketones. The reaction is typically carried out in a protic solvent, where the hydride from NaBH4 attacks the carbonyl carbon, and a subsequent workup yields the alcohol.

The direct introduction of a hydroxymethyl group onto a phenol can be achieved using paraformaldehyde in the presence of a catalyst. This approach can be part of a multi-step synthesis towards this compound. For example, eugenol (B1671780) has been successfully converted to 4-allyl-6-(hydroxymethyl)-2-methoxyphenol through a Mannich reaction followed by methylation and nucleophilic substitution. usu.ac.id This demonstrates the feasibility of introducing a hydroxymethyl group onto a phenolic ring, which can then be followed by a formylation step.

Regioselective Ortho-Formylation Approaches to Substituted Phenols Relevant to this compound

Achieving regioselectivity, particularly ortho to the hydroxyl group, is crucial for the synthesis of the target molecule.

A highly effective method for the regioselective ortho-formylation of phenols utilizes a combination of anhydrous magnesium chloride (MgCl2), triethylamine (B128534) (Et3N), and paraformaldehyde. mdma.chorgsyn.orgorgsyn.org This system offers excellent yields and exclusively ortho-formylation. orgsyn.orgorgsyn.org The reaction is believed to proceed through the formation of a magnesium phenoxide, which then coordinates with formaldehyde, directing the electrophilic attack to the ortho position. sciencemadness.org The reaction is generally applicable to a wide range of substituted phenols. orgsyn.org

Table 1: Ortho-Formylation of Various Phenols mdma.chorgsyn.org

| Phenol | Reagents | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenol | MgCl₂, Et₃N, Paraformaldehyde | THF | Salicylaldehyde (B1680747) | 85 |

| p-Cresol | MgCl₂, Et₃N, Paraformaldehyde | THF | 2-Hydroxy-5-methylbenzaldehyde | 90 |

| p-Methoxyphenol | MgCl₂, Et₃N, Paraformaldehyde | THF | 2-Hydroxy-5-methoxybenzaldehyde | 88 |

| p-Chlorophenol | MgCl₂, Et₃N, Paraformaldehyde | THF | 5-Chloro-2-hydroxybenzaldehyde | 75 |

| 2-Bromophenol | MgCl₂, Et₃N, Paraformaldehyde | THF | 3-Bromosalicylaldehyde | 80-81 |

The electronic and steric properties of substituents on the phenol ring significantly impact the outcome of formylation reactions.

Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring enhance the reaction rate of electrophilic substitution, while electron-withdrawing groups (EWGs) have the opposite effect. orgsyn.orgorgsyn.org For instance, in the MgCl2/Et3N/paraformaldehyde system, phenols with electron-donating alkyl or alkoxy groups react faster and give high yields of salicylaldehydes. orgsyn.orgorgsyn.org Conversely, phenols with electron-withdrawing groups like cyano or ester groups react more slowly. orgsyn.org

Steric Effects: Bulky substituents, particularly in the ortho position, can hinder the approach of the formylating agent, potentially leading to lower yields or directing the substitution to a less hindered position. semanticscholar.org The regioselectivity is often a balance between the directing effect of the hydroxyl group and the steric hindrance and electronic influence of other substituents on the ring. researchgate.net For disubstituted phenols, formylation often favors the ortho-position relative to the more electron-releasing substituent. rsc.org

Optimization of Reaction Conditions and Scalability Considerations for this compound Production

The introduction of the formyl group onto the phenolic ring is a key transformation in the synthesis of this compound. The Reimer-Tiemann and Duff reactions are classical methods for the ortho-formylation of phenols. epo.orgnih.gov The optimization of these reactions is critical for achieving high yields and regioselectivity, particularly for a substituted phenol precursor.

The Reimer-Tiemann Reaction:

The Reimer-Tiemann reaction typically involves the reaction of a phenol with chloroform (B151607) in the presence of a strong base. epo.org For a precursor like 4-(2-hydroxymethylphenyl)phenol, the reaction would need to be carefully controlled to favor formylation at the ortho position to the phenolic hydroxyl group.

Key parameters for optimization include:

Base: The choice and concentration of the base (e.g., NaOH, KOH) can influence the yield and the ortho/para selectivity.

Solvent: The reaction is often carried out in a two-phase system or with a phase-transfer catalyst to improve the interaction between the aqueous and organic phases. epo.org

Temperature: The reaction is typically initiated by heating, and temperature control is crucial to manage the exothermic nature of the reaction and minimize side product formation. researchgate.net

Reaction Time: Adequate time is required for the completion of the reaction, which can be monitored by techniques like thin-layer chromatography (TLC).

The Duff Reaction:

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid. nih.gov This method is also known for its ortho-selectivity in the formylation of phenols.

Optimization parameters for the Duff reaction include:

Acid: The nature and concentration of the acid catalyst can significantly impact the reaction rate and yield.

Solvent: Glycerol or other high-boiling solvents are often used.

Temperature: The reaction generally requires heating.

Hydrolysis: The final step involves the hydrolysis of an intermediate imine, which is typically achieved by heating with aqueous acid.

The following table provides a general comparison of reaction conditions for these formylation methods based on literature for related phenols:

| Reaction | Typical Substrate | Reagents | Solvent | Temperature (°C) | Typical Yields |

| Reimer-Tiemann | Phenol | CHCl₃, NaOH | H₂O/Toluene (biphasic) | 60-70 | Moderate |

| Duff Reaction | Phenol | Hexamethylenetetramine (HMTA), Acetic Acid | Acetic Acid | 130-150 | Low to Moderate |

| MgCl₂-Mediated | Phenol | Paraformaldehyde, Et₃N, MgCl₂ | THF or Acetonitrile | Reflux | Good to Excellent orgsyn.org |

A more modern and often higher-yielding method for ortho-formylation involves the use of paraformaldehyde with magnesium chloride and a base like triethylamine. orgsyn.org This method has been shown to be applicable to a wide range of phenols and can be highly regioselective. orgsyn.org

Scalability Considerations:

For the large-scale production of this compound, several factors must be considered:

Cost and Availability of Reagents: The starting materials and reagents should be readily available and economically viable.

Reaction Safety: The exothermic nature of some formylation reactions requires careful monitoring and control of temperature on a larger scale. researchgate.net

Work-up and Purification: The isolation and purification of the product should be efficient and scalable. Methods like crystallization are generally preferred over chromatography for large quantities.

The development of a scalable synthesis for this compound would likely involve a detailed study of these formylation methods, optimizing the reaction parameters to maximize yield and purity while ensuring a safe and economical process.

Chemical Reactivity and Transformation Mechanisms of 2 Formyl 4 2 Hydroxymethylphenyl Phenol

Reactivity of the Formyl Group in 2-Formyl-4-(2-hydroxymethylphenyl)phenol

The formyl group, an aldehyde attached directly to the aromatic ring, is a key site for nucleophilic addition and other transformations. Its reactivity is modulated by the electron-donating phenolic hydroxyl group.

Aldehydes readily react with primary amines under mildly acidic conditions to form imines, also known as Schiff bases. chemistrysteps.comlibretexts.orgchemistrysteps.com This reaction involves a two-part mechanism: the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.com

The process begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the formyl group, forming a tetrahedral intermediate known as a carbinolamine. chemistrysteps.com This step is typically followed by proton transfer steps. Under mild acid catalysis (pH ~4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orgchemistrysteps.com The lone pair of electrons on the nitrogen then expels the water molecule, forming a protonated imine, or iminium ion. Finally, deprotonation of the nitrogen yields the neutral imine product. chemistrysteps.com The entire process is reversible, and the removal of water can drive the equilibrium towards the formation of the imine. chemistrysteps.com

For this compound, the reaction with a generic primary amine (R-NH₂) can be represented as follows:

Reaction Scheme: Imine (Schiff Base) Formation

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Mild Acid (pH 4-5), Heat | Schiff Base |

The formyl group of salicylaldehyde (B1680747) derivatives can be selectively reduced to a primary alcohol (hydroxymethyl group). A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). nih.gov This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon of the aldehyde.

The reaction is typically carried out in a protic solvent like methanol or ethanol. The NaBH₄ provides a source of hydride ions, one of which attacks the partially positive carbonyl carbon. This results in the formation of a tetrahedral alkoxide intermediate. In the final step, a proton from the solvent is added to the alkoxide oxygen, yielding the primary alcohol. This transformation converts the aldehyde into a benzylic alcohol. nih.gov

Table: Common Reducing Agents for Aldehyde Reduction

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | Primary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, followed by aqueous workup | Primary Alcohol |

| Hydrogen (H₂) with Metal Catalyst (e.g., Pd/C) | Pressurized H₂, Ethanol | Primary Alcohol |

An uncommon but significant reaction observed in 4-formyl phenols involves the direct substitution of the formyl group. kirj.eeresearchgate.net Research has shown that 4-formyl phenols bearing electron-donating groups can react with active alkyl halides (like benzyl or prenyl bromide) under basic conditions, leading to the replacement of the -CHO group with the alkyl group of the halide. kirj.ee

This transformation is part of a competing reaction system. When a substituted 4-formyl phenolate reacts with an alkyl halide, three potential pathways can occur:

Williamson Ether Synthesis: O-alkylation at the phenolic oxygen. kirj.eeresearchgate.net

Formyl Group Substitution: C-alkylation at the carbon bearing the formyl group, followed by its elimination. kirj.eeresearchgate.net

Dearomatizing Addition: Addition of the alkyl group to the ortho-position of the aromatic ring, leading to a cyclohexadienone derivative. kirj.ee

The proposed mechanism for the formyl group substitution involves two key steps: the addition of the alkyl group to the para-position (where the formyl group is located), followed by the elimination of formic acid. kirj.eeresearchgate.net The ratio of the products from these competing pathways is dependent on factors such as the substituents on the phenol (B47542) ring, the nature of the alkyl halide, the base used, and the reaction conditions. kirj.ee For instance, in some cases, formyl substitution can be achieved in yields up to 36%. kirj.ee

Transformations Involving the Hydroxymethyl Moiety of this compound

The hydroxymethyl group (-CH₂OH) is a primary benzylic alcohol, and its reactivity is characteristic of this functional group.

The primary alcohol of the hydroxymethyl group can be oxidized to a carboxylic acid. The oxidation of benzylic alcohols is a fundamental transformation in organic synthesis. researchgate.net A variety of oxidizing agents can accomplish this, although the presence of other sensitive groups (phenolic hydroxyl and formyl) on the molecule requires careful selection of reagents to ensure chemoselectivity.

Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions can convert primary alcohols to carboxylic acids. libretexts.org However, these harsh conditions might also oxidize the aldehyde group. Milder, more selective methods may be required. For instance, some catalytic systems using molecular oxygen as the terminal oxidant have been developed for the oxidation of benzylic alcohols. researchgate.netnih.gov The oxidation typically proceeds through an intermediate aldehyde stage; in this case, the initial product would be a diformyl phenol, which would then be further oxidized to the corresponding carboxylic acid.

Table: Oxidizing Agents for Primary Alcohols to Carboxylic Acids

| Oxidizing Agent | Description |

|---|---|

| Potassium Permanganate (KMnO₄) | Strong, non-selective oxidant. |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Strong oxidant, typically used for primary alcohols. libretexts.org |

| Jones Reagent (CrO₃ / H₂SO₄ in acetone) | Strong oxidant, can also oxidize aldehydes. |

| Palladium with O₂ | Catalytic aerobic oxidation, can be selective for benzylic alcohols. nih.gov |

The hydroxymethyl group can undergo etherification, most commonly via the Williamson ether synthesis. masterorganicchemistry.com This method involves two steps: first, the deprotonation of the alcohol to form an alkoxide, followed by the reaction of this nucleophilic alkoxide with an alkyl halide in an Sₙ2 reaction.

To perform this on the hydroxymethyl group of this compound, a strong base like sodium hydride (NaH) would be used to deprotonate the primary alcohol, forming the corresponding sodium alkoxide. youtube.com This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to displace the halide and form an ether linkage. It is crucial to use a primary alkyl halide to favor the Sₙ2 substitution reaction over the competing E2 elimination pathway. masterorganicchemistry.com The phenolic hydroxyl is more acidic and would react preferentially with the base, so a protection strategy or careful control of stoichiometry might be necessary to achieve selective etherification at the hydroxymethyl position.

Another context for ether formation from hydroxymethyl phenols is in the chemistry of phenol-formaldehyde resins. Under heating, hydroxymethyl phenol groups can condense with each other, eliminating water to form a dibenzylic ether bridge ((HOC₆H₄CH₂)₂O). wikipedia.org

Reactivity of the Phenolic Hydroxyl Group in this compound

The phenolic hydroxyl (-OH) group is a powerful activating group in aromatic systems. Its lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. This enhanced nucleophilicity makes the aromatic ring highly susceptible to attack by electrophiles. In this compound, the para position is occupied by the 2-hydroxymethylphenyl group, and one ortho position is substituted with a formyl group. Therefore, electrophilic attack is primarily directed to the remaining vacant ortho position. The reactivity of the phenolic hydroxyl group is also influenced by steric hindrance from adjacent groups. nih.govresearchgate.net Compared to aliphatic alcohols, phenolic hydroxyls are more acidic and generally show lower reactivity towards isocyanates, a factor relevant in polymer chemistry. researchgate.net

Electrophilic Aromatic Substitution Mechanisms

The electron-donating nature of the hydroxyl group strongly facilitates electrophilic aromatic substitution on the phenol ring. libretexts.org This high reactivity means that reactions often proceed under mild conditions, sometimes without the need for a Lewis acid catalyst, which is typically required for the activation of less reactive aromatic compounds. youtube.com

Key electrophilic substitution reactions applicable to phenols include:

Halogenation: Bromination of phenols is often so rapid that it can be difficult to control, readily leading to di- and tri-substituted products. libretexts.org To achieve mono-substitution, milder conditions are necessary, such as performing the reaction at low temperatures (below 5°C) in solvents like carbon disulfide. youtube.com This would favor the substitution at the single available ortho position in this compound.

Nitration: Direct nitration of phenols using dilute nitric acid can lead to modest yields alongside significant oxidative decomposition. libretexts.org Attenuating the high reactivity of the phenol, for instance, by converting the hydroxyl group to an ester, can provide better control over the reaction.

Friedel-Crafts Reactions: While the high reactivity of phenols can lead to complications in traditional Friedel-Crafts alkylation and acylation, these reactions can be adapted. For instance, the Friedel-Crafts synthesis of the antioxidant BHT (butylated hydroxytoluene) from para-cresol is a well-established industrial process. libretexts.org

An unusual reaction pathway has been observed in 4-formyl phenols bearing electron-donating groups, where the formyl group itself can be substituted by an electrophile, such as an alkyl group from an alkyl halide. researchgate.netkirj.ee This reaction proceeds through the addition of the alkyl group to the para-position, followed by the elimination of formic acid. kirj.ee

| Reaction | Typical Reagents | Conditions | Key Findings and Considerations |

|---|---|---|---|

| Bromination | Br₂ | Aqueous solution or non-polar solvent (e.g., CS₂) | Reaction is very fast; often leads to polybromination. Low temperatures and non-polar solvents can favor mono-substitution at the para-position. libretexts.orgyoutube.com |

| Nitration | Dilute HNO₃ | Low temperatures | Can result in oxidative decomposition and the formation of tarry by-products. libretexts.org Protecting the hydroxyl group can improve yields. |

| Iodination | I₂ with NaHCO₃ or ICl | Mild conditions | Phenols are reactive enough to undergo substitution with iodine, which is normally unreactive with benzene derivatives. libretexts.org |

| Friedel-Crafts Alkylation | Alkyl halide with Lewis Acid (e.g., AlCl₃) | Anhydrous conditions | Can be complex due to the high reactivity of the phenol and potential for O-alkylation. |

| Formyl Group Substitution | Active alkyl halides (e.g., prenyl bromide) | Basic conditions (e.g., KOH) | An uncommon reaction where the p-formyl group is replaced by an alkyl group, observed in phenols with ortho electron-donating groups. researchgate.netkirj.ee |

Oxidative Coupling Reactions to Form Biaryl Compounds

Oxidative coupling is a powerful method for forming carbon-carbon or carbon-oxygen bonds, and phenols are excellent substrates for this transformation. wikipedia.orgrsc.org The reaction involves the oxidation of two phenol molecules to phenoxy radicals, which then couple to form biaryl or diaryl ether structures. This process is fundamental in the biosynthesis of many natural products. nih.gov

The mechanism can proceed through several pathways, with the outcome (ortho-ortho, para-para, or ortho-para coupling) being influenced by the substitution pattern of the phenol and the catalytic system employed. nih.gov

Catalysts: Transition metal complexes are often used to catalyze these reactions, with common metals including vanadium, copper, iron, and manganese. wikipedia.org Vanadium catalysts, in particular, have been shown to be highly effective in the cross-coupling of naphthols with other phenolic compounds. nih.gov

Enzymatic Methods: Biocatalysts, such as laccases and cytochrome P450 enzymes, can also effect oxidative couplings. wikipedia.orgchemrxiv.org P450 enzymes, in particular, often exhibit excellent control over regioselectivity and atroposelectivity, making them valuable tools for complex syntheses. chemrxiv.org

For this compound, oxidative coupling would likely occur at the vacant ortho position relative to the hydroxyl group, leading to the formation of a symmetrical dimer or an unsymmetrical biaryl compound if a different phenol is used as a coupling partner.

| Catalyst Type | Examples | Typical Oxidant | Key Features |

|---|---|---|---|

| Vanadium Complexes | VCl₄, VO(acac)₂ | Air, O₂ | Effective for both homo- and cross-coupling reactions. wikipedia.orgnih.gov Can provide good enantioselectivity in asymmetric couplings. nih.gov |

| Copper Complexes | Cu(OAc)₂, Cu(II)-salen | Air, O₂ | Widely used in aerobic oxidative cross-coupling of different phenols. chemrxiv.org |

| Iron Complexes | FeCl₃ | - | A simple and common reagent for oxidative polymerization and coupling. researchgate.net |

| Enzymes | Laccases, Cytochrome P450s | O₂ | Offer high selectivity (regio-, site-, and atroposelectivity) under mild, environmentally friendly conditions. wikipedia.orgchemrxiv.org |

| Metal-Free | Sulfoxide/TFAA | - | Mediates oxidative coupling of phenols with various nucleophiles by inverting the phenol's reactivity. researchgate.net |

Multi-Component and One-Pot Reaction Strategies Incorporating this compound

Multi-component reactions (MCRs), which involve three or more reactants in a single operation, and one-pot syntheses are highly efficient strategies in modern organic chemistry. nih.gov They offer significant advantages in terms of step economy, waste reduction, and simplified procedures. Phenols and their derivatives are valuable building blocks in such reactions.

The structure of this compound, containing an ortho-formylphenol (salicylaldehyde) moiety, makes it an ideal candidate for incorporation into these advanced synthetic strategies. Salicylaldehydes are versatile precursors in numerous one-pot and multi-component reactions. orgsyn.orgsemanticscholar.orgorientjchem.org

Examples of relevant one-pot strategies include:

Synthesis of Catechols: A one-pot procedure has been developed to convert phenols into catechols. This involves an initial ortho-formylation of the phenol, followed by a Dakin oxidation (using hydrogen peroxide) of the resulting salicylaldehyde without isolating the intermediate. researchgate.net

Synthesis of Salen Ligands: Salen ligands can be prepared in excellent yields through a one-pot reaction where a phenol is first formylated and then condensed with a diamine. orgsyn.org

Synthesis of Cinnamic Acid Derivatives: Phenols can be converted to salicylaldehydes and subsequently treated with reagents like methyl (triphenylphosphoranylidene)acetate in a one-pot reaction to afford methyl 2-hydroxycinnamate derivatives. orgsyn.org

These examples demonstrate that the salicylaldehyde core of this compound can be leveraged for further transformations in efficient, multi-step, single-vessel procedures. The additional functional groups on the molecule offer further sites for modification, potentially allowing for the construction of highly complex molecular architectures through carefully designed MCRs.

| Reaction Strategy | Key Steps | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Phenol to Catechol | 1. Ortho-formylation 2. Dakin Oxidation | 1. MgCl₂, Et₃N, paraformaldehyde 2. H₂O₂, NaOH | Substituted Catechols | researchgate.net |

| Phenol to Salen Ligand | 1. Ortho-formylation 2. Condensation | 1. MgCl₂, Et₃N, paraformaldehyde 2. Diamine (e.g., 1,2-diaminocyclohexane) | Schiff Base (Salen) Ligands | orgsyn.org |

| Phenol to Salicylamine | 1. Ortho-formylation 2. Reductive Amination | 1. MgCl₂, Et₃N, paraformaldehyde 2. Amine, reducing agent | Salicylamines | orgsyn.org |

| Phenol to Hydroxycinnamate | 1. Ortho-formylation 2. Wittig Reaction | 1. MgCl₂, Et₃N, paraformaldehyde 2. Methyl (triphenylphosphoranylidene)acetate | Methyl 2-hydroxycinnamate derivatives | orgsyn.org |

Coordination Chemistry and Metal Complexes of 2 Formyl 4 2 Hydroxymethylphenyl Phenol

2-Formyl-4-(2-hydroxymethylphenyl)phenol as a Ligand Precursor

Theoretically, this compound can act as a precursor to a range of Schiff base ligands. The formyl group is highly reactive towards primary amines, leading to the formation of an imine (C=N) bond. This reaction would extend the ligand's denticity and introduce new donor atoms (e.g., nitrogen), thereby expanding its coordination possibilities. The resulting Schiff base ligands, incorporating the phenolic and hydroxymethyl oxygen atoms, could exhibit tridentate or even higher denticity, making them excellent candidates for stabilizing various metal centers.

Synthesis and Structural Diversity of Coordination Compounds with this compound Derived Ligands

While no specific examples exist for this compound, the synthesis of metal complexes with analogous phenol-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting structures can vary from simple mononuclear species to complex polynuclear assemblies, depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Mononuclear Complexes

Hypothetically, in a 1:1 or 1:2 metal-to-ligand ratio, this compound or its Schiff base derivatives could form mononuclear complexes. In such complexes, a single metal ion would be coordinated to one or two ligand molecules. The geometry of these complexes would be dictated by the coordination number and the electronic configuration of the central metal ion.

Dinuclear and Polynuclear Assemblies

The presence of multiple donor atoms and the potential for bridging functionalities (e.g., the phenolic oxygen) in ligands derived from this compound could facilitate the formation of dinuclear and polynuclear complexes. For instance, the phenolic oxygen could bridge two metal centers, leading to the assembly of more complex architectures. The specific structure would be influenced by factors such as the flexibility of the ligand and the coordination preferences of the metal ions.

Metal Ions in Complexation: Transition and Main Group Elements

Given its potential oxygen and nitrogen donor sites (in Schiff base form), ligands derived from this compound would be expected to coordinate with a wide range of metal ions. This includes transition metals like copper, nickel, cobalt, manganese, and zinc, which are known to form stable complexes with such ligands. Additionally, main group elements could also form complexes, although this is generally less common compared to transition metals.

Coordination Geometries and Bonding Modes in this compound Metal Complexes

The coordination geometry around the metal center in complexes of ligands derived from this compound would depend on the specific ligand and metal ion. Common geometries such as tetrahedral, square planar, and octahedral would be anticipated.

Tridentate and Bidentate Ligand Behavior (O,N,S, O,O,S Donor Sets)

A Schiff base ligand derived from this compound and an amine containing a sulfur donor atom (e.g., a thioamine) could potentially act as a tridentate ligand with an O,N,S donor set. The coordination would involve the phenolic oxygen, the imine nitrogen, and the sulfur atom. Similarly, if the amine reactant contains an additional oxygen donor, an O,O,N donor set could be achieved. In scenarios where one of the donor groups does not participate in coordination, the ligand could exhibit bidentate behavior. For instance, if the hydroxymethyl group is sterically hindered, the ligand might coordinate in a bidentate O,N fashion. The introduction of a thiol group instead of an amine could lead to O,O,S donor sets.

Data Tables

Due to the absence of experimental data for this compound, it is not possible to generate interactive data tables with research findings.

Octahedral, Tetrahedral, and Square-Planar Geometries

Information on the formation of octahedral, tetrahedral, or square-planar geometries for metal complexes of this compound is not available in the reviewed scientific literature.

Magnetic Properties and Spin States of this compound Metal Complexes

There is no available data in the public domain concerning the magnetic properties, such as magnetic susceptibility, or the spin states of metal complexes involving this compound as a ligand.

Advanced Spectroscopic and Structural Characterization of 2 Formyl 4 2 Hydroxymethylphenyl Phenol and Its Complexes

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. researchgate.net The spectra of 2-Formyl-4-(2-hydroxymethylphenyl)phenol are characterized by distinct vibrational modes corresponding to its phenolic, alcoholic, and aldehydic moieties. researchgate.netcore.ac.uk

The O-H stretching vibrations of the phenolic and hydroxymethyl groups are typically observed as broad bands in the high-frequency region of the IR spectrum, generally between 3200 and 3600 cm⁻¹. The exact position and shape of these bands can be influenced by intra- and intermolecular hydrogen bonding. The aldehydic C-H stretch appears as a weaker band around 2700-2900 cm⁻¹.

A strong absorption band corresponding to the C=O stretching of the formyl group is a key feature, typically found in the 1650-1700 cm⁻¹ region. The aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations for the phenol (B47542) and alcohol groups are located in the 1000-1260 cm⁻¹ region. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group Assignment |

|---|---|---|

| O-H Stretch | 3200-3600 | Phenolic and Alcoholic -OH |

| Aromatic C-H Stretch | 3000-3100 | Ar-H |

| Aldehydic C-H Stretch | 2700-2900 | -CHO |

| C=O Stretch | 1650-1700 | Aldehyde C=O |

| Aromatic C=C Stretch | 1450-1600 | Aromatic Ring |

This table is a representation of typical values for the specified functional groups and may vary based on experimental conditions and molecular environment.

Electronic Spectroscopy (UV-Vis Absorption and Emission) for Electronic Transitions and Solvatochromism

Electronic spectroscopy, specifically UV-Vis absorption and fluorescence emission, provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions associated with the aromatic rings and the carbonyl group.

The π→π* transitions, which are typically of high intensity, are associated with the electronic excitation within the phenyl rings. The n→π* transition, related to the excitation of a non-bonding electron from the oxygen of the formyl group to an anti-bonding π* orbital, is generally weaker.

Solvatochromism, the change in the position of absorption or emission bands with a change in solvent polarity, can offer insights into the nature of the electronic ground and excited states. For phenolic compounds, a change in solvent polarity can affect the hydrogen bonding interactions, leading to shifts in the absorption maxima.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound would display distinct signals for each type of proton. The aldehydic proton (-CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons would resonate in the range of δ 6.5-8.0 ppm, with their specific shifts and coupling patterns depending on their position and the electronic effects of the substituents. The methylene (B1212753) protons (-CH₂OH) would likely appear as a singlet around δ 4.5-5.0 ppm. The hydroxyl protons of the phenol and alcohol groups would be observed as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. chemicalbook.comchemicalbook.comspectrabase.com

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the aldehyde is the most deshielded, appearing around δ 190-200 ppm. The aromatic carbons would have signals between δ 110 and 160 ppm. The carbon of the methylene group (-CH₂OH) would be found in the δ 60-70 ppm region. scielo.brresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 10.5 | Singlet |

| Phenolic OH | Variable | Broad Singlet |

| Alcoholic OH | Variable | Broad Singlet |

| Aromatic H | 6.5 - 8.0 | Multiplets/Doublets |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C (-CHO) | 190 - 200 |

| Aromatic C-O | 150 - 160 |

| Aromatic C | 110 - 140 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are spin-spin coupled, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. beilstein-journals.org This would definitively link the aromatic proton signals to their corresponding carbon signals and the methylene proton signal to the methylene carbon signal.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₁₄H₁₂O₃), the molecular weight is 244.24 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 244. nist.govnist.gov

The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. docbrown.infolibretexts.org Common fragmentation pathways for this compound could include:

Loss of a hydrogen atom: [M-1]⁺ at m/z = 243.

Loss of the formyl group (-CHO): [M-29]⁺ at m/z = 215. youtube.com

Loss of the hydroxymethyl group (-CH₂OH): [M-31]⁺ at m/z = 213.

Loss of water (-H₂O): [M-18]⁺ at m/z = 226.

Loss of carbon monoxide (-CO) from the formyl group: [M-28]⁺ at m/z = 216. docbrown.info

Table 4: Potential Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 244 | [C₁₄H₁₂O₃]⁺ (Molecular Ion) |

| 215 | [M - CHO]⁺ |

| 213 | [M - CH₂OH]⁺ |

| 226 | [M - H₂O]⁺ |

This table represents plausible fragmentation patterns based on the structure of the compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles. researchgate.netredalyc.org

Crystal Packing and Intermolecular Interactions

The solid-state architecture of this compound is dictated by its molecular structure and the resulting intermolecular forces. X-ray crystallography reveals the precise spatial arrangement of molecules in the crystal lattice. For phenolic compounds, crystal packing is heavily influenced by hydrogen bonding. researchgate.net In related molecules like 4-(hydroxymethyl)phenol, intermolecular O-H···O hydrogen bonds are primary interactions that link molecules into extensive networks, stabilizing the crystal structure. nih.govresearchgate.net The target molecule, with its phenolic hydroxyl, alcoholic hydroxyl, and formyl groups, is capable of forming a complex and robust hydrogen-bonding network, acting as both a hydrogen bond donor and acceptor.

The table below summarizes typical intermolecular interactions and crystallographic data observed in related phenolic structures, which can be extrapolated to understand the packing of this compound.

| Interaction Type | Typical Bond Lengths/Distances | Involved Groups (in target molecule) | Reference |

| O-H···O Hydrogen Bond | ~2.6 - 2.8 Å | Phenolic -OH, Alcoholic -OH, Formyl C=O | nih.govresearchgate.net |

| C-H···π Interaction | ~2.5 - 2.9 Å (H to ring centroid) | Aromatic C-H and Phenyl Rings | nih.govresearchgate.net |

| π-π Stacking | ~3.5 - 3.8 Å (inter-planar distance) | Phenyl Rings | redalyc.org |

| Crystal System Data (Example: 4-(Hydroxymethyl)phenol) | |||

| Crystal System | Orthorhombic | nih.gov | |

| Space Group | Pna2₁ | researchgate.net | |

| Unit Cell Dimensions | a = 9.524 Å, b = 11.006 Å, c = 5.942 Å | nih.gov |

Elucidation of Coordination-Shell Geometry in Metal Complexes

When this compound acts as a ligand, it donates electrons from its oxygen atoms to a central metal ion, forming a coordination complex. The geometry of this complex—the spatial arrangement of the ligand's donor atoms around the metal center—is determined primarily by the metal's coordination number. youtube.com The coordination number itself depends on the size and electronic configuration of the metal ion and the nature of the ligand. libretexts.org This ligand can act in a multidentate fashion, potentially binding through the phenolic oxygen, formyl oxygen, and hydroxymethyl oxygen.

Common coordination geometries include tetrahedral and square planar for four-coordinate complexes, and trigonal bipyramidal or square pyramidal for five-coordinate complexes. libretexts.orglibretexts.org Octahedral geometry is highly common for six-coordinate complexes. youtube.comlibretexts.org The specific geometry adopted by a complex of this compound would depend on the stoichiometry of the reaction and the preferred coordination of the metal ion. For instance, a metal ion might coordinate with two tridentate ligands to form a six-coordinate octahedral complex. youtube.com In some cases, rigid or bulky ligands can impose their preferred geometry on a metal center. libretexts.org

The table below outlines common coordination numbers and their associated geometries, which are possibilities for complexes involving this ligand. libretexts.org

| Coordination Number | Molecular Geometry | Potential Example with Ligand (L) |

| 4 | Tetrahedral | [ML₂] |

| 4 | Square Planar | [ML₂] |

| 5 | Trigonal Bipyramidal | [ML(X)₂] (where X is a monodentate ligand) |

| 5 | Square Pyramidal | [ML(X)₂] |

| 6 | Octahedral | [M(L)₂] |

X-ray Absorption Spectroscopy (XAFS) for Metal Coordination Environment

X-ray Absorption Spectroscopy (XAFS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a metal atom within a complex. nih.gov The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region, which includes the pre-edge and the rising edge, provides critical information about the oxidation state and coordination geometry of the absorbing metal atom. nih.gov For instance, the pre-edge features in the K-edge spectra of transition metals arise from 1s to 3d transitions. nih.gov The intensity and shape of these features are highly sensitive to the symmetry of the coordination environment. In non-centrosymmetric environments, mixing between the metal's 3d and 4p orbitals is enhanced, leading to more intense pre-edge peaks. nih.gov

The EXAFS region, found at higher energies past the edge, contains information about the immediate coordination sphere of the metal. Analysis of the EXAFS oscillations can accurately determine the type, number, and distance of neighboring atoms, providing precise bond lengths and coordination numbers. nih.gov This makes XAFS invaluable for characterizing the coordination shell of metal complexes with this compound, especially in non-crystalline samples.

| Spectroscopic Region | Information Derived | Application to Metal Complexes |

| XANES (Pre-edge) | Oxidation state, site symmetry, orbital mixing | Distinguishing between different oxidation states (e.g., Fe(II), Fe(III), Fe(IV)); identifying coordination geometry (e.g., tetrahedral vs. octahedral). nih.gov |

| XANES (Edge) | Formal oxidation state of the metal center | The energy of the absorption edge typically shifts to higher values with increasing oxidation state. |

| EXAFS | Bond distances, coordination numbers, identity of neighboring atoms | Determining the precise M-O bond lengths from the ligand to the metal center; identifying the number of coordinating oxygen atoms. nih.gov |

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

Cyclic Voltammetry (CV) is an essential electrochemical technique for investigating the redox properties of metal complexes. thepharmajournal.com The method involves scanning the potential of an electrode and measuring the resulting current, providing information on the thermodynamics and kinetics of electron transfer processes. thepharmajournal.com For metal complexes of this compound, CV can be used to study metal-centered redox events (e.g., Cu(II)/Cu(I)) or ligand-based redox activity.

A typical cyclic voltammogram plots current versus potential. The key parameters extracted from the voltammogram include the anodic peak potential (Epa) and cathodic peak potential (Epc). The average of these potentials (E½) provides the formal reduction potential, a thermodynamic measure of the ease with which the complex can be reduced or oxidized. The separation between the peaks (ΔEp = Epa - Epc) gives insight into the kinetics of the electron transfer; a value close to 59/n mV (where n is the number of electrons) suggests a reversible, one-electron process. Studies on related Schiff base complexes show that they can exhibit quasi-reversible, one-electron reduction waves. thepharmajournal.com

| Parameter | Symbol | Information Obtained | Significance for Complexes |

| Cathodic Peak Potential | Epc | Potential at which reduction occurs | Indicates the potential required to reduce the metal center (e.g., M(II) → M(I)). thepharmajournal.com |

| Anodic Peak Potential | Epa | Potential at which oxidation occurs | Indicates the potential at which the reduced species is re-oxidized (e.g., M(I) → M(II)). thepharmajournal.com |

| Half-wave Potential | E½ | (Epa + Epc) / 2 | Thermodynamic formal reduction potential of the redox couple. |

| Peak Separation | ΔEp | Epa - Epc | Provides information on the reversibility and kinetics of the electron transfer process. thepharmajournal.com |

| Peak Current Ratio | ipa / ipc | Ratio of anodic to cathodic peak currents | A ratio of ~1 indicates a stable species after the redox event. |

Thermal Analysis Techniques (e.g., TGA, DTA) for Thermal Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to evaluate the thermal stability and decomposition pathways of chemical compounds and their complexes. eurjchem.com TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference, revealing exothermic or endothermic transitions. researchgate.net

When applied to metal complexes of this compound, TGA can identify distinct decomposition steps. researchgate.net These steps often correspond to the loss of solvent molecules (like water), followed by the decomposition of the organic ligand at higher temperatures, and finally the formation of a stable metal oxide residue. The temperature at which significant mass loss occurs is a measure of the complex's thermal stability. DTA curves complement this data by showing whether a decomposition step is endothermic (e.g., melting, dehydration) or exothermic (e.g., oxidative decomposition). researchgate.net

The table below shows representative thermal analysis data for metal complexes, illustrating how the decomposition process can be characterized. researchgate.net

| Complex (Hypothetical) | Temperature Range (°C) | Mass Loss (%) | DTA Peak | Assignment of Lost Fragment |

| [Cu(L)(H₂O)₂] | 80 - 150 | ~7% | Endothermic | Loss of two coordinated water molecules |

| 250 - 450 | ~55% | Exothermic | Decomposition of the organic ligand (L) | |

| > 450 | - | - | Formation of stable CuO residue | |

| [Co(L)(H₂O)₂] | 90 - 160 | ~7% | Endothermic | Loss of two coordinated water molecules |

| 280 - 500 | ~54% | Exothermic | Decomposition of the organic ligand (L) | |

| > 500 | - | - | Formation of stable Co₃O₄ residue |

Theoretical and Computational Investigations of 2 Formyl 4 2 Hydroxymethylphenyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for predicting the intrinsic properties of a molecule. These in silico methods provide insights into electron distribution, molecular stability, and chemical reactivity, complementing experimental findings.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. chalcogen.roresearchgate.net In a typical DFT study, the electron density of a molecule like 2-Formyl-4-(2-hydroxymethylphenyl)phenol would be used to calculate its total energy and other properties. Researchers often employ various functionals, such as B3LYP, in combination with a basis set (e.g., 6-31G(d,p)) to optimize the molecular geometry to its most stable conformation (lowest energy state). researchgate.net Such calculations can determine bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute various chemical descriptors that help in understanding the molecule's stability and reactivity. researchgate.net

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. ossila.com Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. ossila.comwikipedia.org A small HOMO-LUMO gap generally suggests that a molecule is more reactive because it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net For a compound like this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 1: Conceptual Data from Frontier Orbital Analysis This table illustrates the type of data that would be generated from a frontier orbital analysis. Note: The values below are hypothetical examples for illustrative purposes and are not actual calculated data for this compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -8.54 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | 0.43 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 8.97 | Energy difference (LUMO - HOMO); indicates chemical reactivity and kinetic stability. |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling allows chemists to simulate chemical reactions, providing a deeper understanding of how they occur at a molecular level.

To understand the mechanism of a chemical reaction involving this compound, researchers would computationally model the entire reaction coordinate. This involves identifying the structures of reactants, products, and any intermediates. Crucially, this analysis locates the transition state—the highest energy point along the reaction pathway that connects reactants to products. By calculating the energy of this transition state relative to the reactants, the activation energy barrier can be determined. A lower energy barrier implies a faster reaction rate. This type of analysis is invaluable for predicting reaction feasibility and understanding mechanistic details without performing the actual experiment.

Chemical reactions are typically performed in a solvent, which can significantly influence the properties and reactivity of molecules. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent. scispace.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant. By performing quantum chemical calculations with a PCM, it is possible to predict how the electronic properties, such as the HOMO-LUMO gap and molecular geometry of this compound, would change in different solvents (e.g., water, ethanol, chloroform). This provides a more realistic prediction of molecular behavior in solution.

Prediction of Spectroscopic Properties (e.g., UV-Vis Spectra)

Computational methods can predict various spectroscopic properties of molecules, which is essential for interpreting experimental data. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting its UV-Vis absorption spectrum. The calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. bsu.by These predicted spectra can be compared with experimental UV-Vis spectra to confirm the molecule's structure or to understand the electronic transitions responsible for its color. nih.govscialert.net

Table 2: Conceptual Prediction of UV-Vis Absorption Maxima This table shows a hypothetical output from a TD-DFT calculation for predicting a UV-Vis spectrum. Note: The values are for illustrative purposes only.

| Excited State | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | 325 | 0.491 | HOMO -> LUMO |

| S2 | 276 | 0.150 | HOMO-1 -> LUMO |

Structural and Conformational Analysis via Computational Methods

Computational chemistry provides a powerful lens for examining the three-dimensional structure and conformational landscape of molecules. Through methods like Density Functional Theory (DFT), it is possible to predict stable conformations, analyze geometric parameters such as bond lengths and angles, and understand the energetic factors that govern molecular shape.

A critical feature in compounds of this nature is the presence of intramolecular hydrogen bonds. For instance, in related salicylaldehyde (B1680747) derivatives, a hydrogen bond is typically formed between the phenolic hydroxyl group and the oxygen atom of the formyl group. nih.gov The strength of this interaction is a key factor in determining the planarity of the molecule and the rotational barriers of the substituent groups. nih.gov

For a structurally similar compound, 2-hydroxy-3-(hydroxymethyl)benzaldehyde , computational data is available through public chemical databases. This data, while not for the exact molecule of interest, provides a reasonable approximation of the bond lengths and angles that can be expected. The analysis of this related compound reveals the characteristic intramolecular hydrogen bond between the phenolic hydroxyl and the formyl group, which significantly influences its conformation.

Below are selected computed geometric parameters for the related compound, 2-hydroxy-3-(hydroxymethyl)benzaldehyde, which serve as a proxy for understanding the structural characteristics of this compound.

Table 1: Selected Computed Geometric Parameters for 2-hydroxy-3-(hydroxymethyl)benzaldehyde

| Parameter | Atoms Involved | Value (Angstroms/Degrees) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-O (phenolic) | ~1.36 Å |

| Bond Length | C=O (formyl) | ~1.23 Å |

| Bond Length | C-O (hydroxymethyl) | ~1.43 Å |

| Bond Angle | C-C-C (aromatic) | ~118 - 121° |

| Bond Angle | C-C-O (phenolic) | ~120° |

| Bond Angle | C-C=O (formyl) | ~124° |

| Dihedral Angle | O-C-C-O (phenol-formyl) | ~0° (indicating planarity due to H-bond) |

Note: The data presented is based on computational models of a structurally related compound, 2-hydroxy-3-(hydroxymethyl)benzaldehyde, and is intended to be illustrative. Specific values for this compound would require dedicated computational analysis.

The conformational analysis of this compound would also need to consider the rotational freedom of the hydroxymethylphenyl group relative to the formyl-phenol backbone. The energy landscape of these rotations would likely reveal several low-energy conformers, with the global minimum energy structure being determined by a balance of steric effects and non-covalent interactions, including potential additional hydrogen bonding involving the hydroxymethyl group. Detailed DFT calculations would be necessary to precisely map this conformational space and determine the relative stabilities of different conformers.

Applications of 2 Formyl 4 2 Hydroxymethylphenyl Phenol in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

As a versatile scaffold, 2-Formyl-4-(2-hydroxymethylphenyl)phenol serves as a foundational element for the construction of more complex chemical entities.

Extensive literature searches did not yield specific examples of this compound being directly utilized in the synthesis of heterocyclic compounds. However, the presence of both a formyl and a hydroxyl group suggests its potential as a precursor for the synthesis of certain oxygen-containing heterocycles, such as benzofurans or related structures, through intramolecular cyclization reactions under appropriate conditions. The reactivity of the formyl group allows for condensation reactions with various nucleophiles, which could be a key step in the formation of diverse heterocyclic rings. Further research is required to explore these potential synthetic pathways.

While there is no specific literature detailing the use of this compound as a precursor for Salen ligands, the general synthesis of Salen-type ligands involves the condensation of two equivalents of a salicylaldehyde (B1680747) derivative with one equivalent of a diamine. Given that this compound is a substituted salicylaldehyde, it could theoretically be employed in such a reaction to produce novel Salen-type ligands. These ligands would be characterized by the presence of the 2-hydroxymethylphenyl substituent, which could influence the steric and electronic properties of the resulting metal complexes, potentially leading to unique catalytic activities.

Role in Catalysis and Biomimetic Systems

The ability of this compound to form stable complexes with various metal ions positions it as a candidate for the development of novel catalysts and biomimetic systems.

No specific research has been found that details the use of metal complexes derived from this compound as catalysts for oxidative transformations. In principle, the phenolic hydroxyl and formyl groups can coordinate with a variety of transition metals. The resulting metal complexes could potentially catalyze oxidation reactions, with the electronic and steric environment provided by the ligand influencing the catalytic efficiency and selectivity.

There is currently no available research on the use of this compound in the development of polymer-supported catalysts or chelate systems. The hydroxymethyl group on the phenyl ring offers a potential site for grafting onto a polymer backbone. Such immobilization could lead to the creation of heterogeneous catalysts that are easily separable from the reaction mixture, offering advantages in terms of catalyst recycling and process sustainability. epa.govresearchgate.net Polymer-supported Schiff base complexes of various metal ions have been shown to exhibit high catalytic activity, often greater than their unsupported counterparts, in a range of oxidation reactions. epa.govresearchgate.net

A review of the current scientific literature reveals no studies on the application of this compound or its derivatives in photocatalytic organic transformations. Aromatic aldehydes can act as photoinitiators in various photochemical reactions. beilstein-journals.org The specific photocatalytic properties of this compound, however, remain an unexplored area of research.

Development of Supramolecular Assemblies and Functional Materials

The unique bifunctional nature of this compound, featuring both a salicylaldehyde and a hydroxymethylphenyl moiety, positions it as a versatile building block for the construction of complex supramolecular assemblies and advanced functional materials. The distinct reactivity and coordination capabilities of its functional groups allow for the formation of a variety of ordered structures through non-covalent interactions and coordination chemistry.

The salicylaldehyde group, with its ortho-hydroxyl and formyl functionalities, is a well-established chelating agent for a wide range of metal ions. This characteristic enables the compound to act as a ligand in the formation of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes. The coordination of the phenolic oxygen and the formyl oxygen to a metal center can lead to the formation of stable, extended networks. The specific geometry and connectivity of these networks can be tuned by the choice of the metal ion, the reaction conditions, and the potential for the hydroxymethyl group to participate in secondary interactions.

Concurrently, the hydroxymethylphenyl group offers opportunities for the formation of extensive hydrogen-bonding networks. Research on structurally related compounds, such as derivatives of 2,6-bis(hydroxymethyl)phenol, has demonstrated the capacity of hydroxymethyl groups on a phenolic ring to form robust hydrogen-bonded sheets in the solid state nih.gov. In the case of this compound, the hydroxymethyl group can act as both a hydrogen bond donor and acceptor, facilitating the self-assembly of molecules into higher-order structures like tapes, sheets, or three-dimensional networks.

The interplay between these two functional domains—metal coordination and hydrogen bonding—opens avenues for creating hierarchical supramolecular structures. For instance, metal-ligand coordination could direct the primary assembly of the molecules, while intermolecular hydrogen bonding involving the hydroxymethyl groups could organize these primary structures into more complex, multi-dimensional architectures. This dual-functionality is a key aspect in the design of sophisticated functional materials with tailored properties.

The potential applications of such supramolecular assemblies are diverse. Materials derived from this compound could exhibit interesting properties such as porosity, which is crucial for applications in gas storage and separation. Furthermore, the incorporation of this molecule into polymers could lead to materials with specific thermal or mechanical properties. The phenolic backbone and the potential for cross-linking through both the formyl and hydroxymethyl groups can contribute to the development of novel thermosetting resins and other polymeric materials.

Below is a table summarizing potential supramolecular assemblies and functional materials that could be developed using this compound as a key building block, based on the known chemistry of its functional groups.

| Type of Assembly/Material | Key Intermolecular Interactions | Potential Properties and Applications |

| Metal-Organic Frameworks (MOFs) | Coordination bonds (metal-salicylaldehyde) | Porosity for gas storage/separation, catalysis, sensing |

| Coordination Polymers | Coordination bonds, potential hydrogen bonding | Luminescence, magnetic properties, electrical conductivity |

| Hydrogen-Bonded Networks | Hydrogen bonding (hydroxymethyl-hydroxymethyl, hydroxymethyl-phenol) | Crystalline engineering, host-guest chemistry, proton conduction |

| Supramolecular Gels | Hydrogen bonding, π-π stacking | Stimuli-responsive materials, drug delivery, soft electronics |

| Functional Polymers | Covalent bonds (e.g., from polymerization of the phenol (B47542) or reaction of the functional groups) | High-performance thermosets, stimuli-responsive polymers, membranes |

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While classical formylation reactions of phenols often suffer from moderate yields and a lack of regioselectivity, modern synthetic chemistry offers several promising avenues for the efficient and sustainable synthesis of 2-Formyl-4-(2-hydroxymethylphenyl)phenol and its derivatives. orgsyn.org Future research could focus on the following areas:

Mechanochemistry: The mechanochemical Duff reaction, which avoids the use of toxic solvents like trifluoroacetic acid, could be explored for the formylation step. nih.gov This solid-state approach often provides high yields and exclusive ortho-selectivity. nih.gov

Biocatalysis: The use of enzymes, such as lipase, as catalysts in the synthesis of salicylaldehyde (B1680747) derivatives presents a green alternative to conventional methods. nih.gov Lipase-catalyzed reactions can proceed under mild conditions and may offer high selectivity. nih.gov

Directed ortho-Lithiation: This powerful technique allows for the regioselective introduction of a formyl group onto a phenol (B47542) ring. An efficient one-pot protocol involving the ortho-lithiation of an in situ N-silylated O-aryl N-isopropylcarbamate could be adapted for the synthesis of the target molecule, potentially achieving high yields. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. A photocatalytic flow strategy, for instance, has been used for the alkylation of phenols and could be investigated for the construction of the biphenyl (B1667301) linkage in the target compound. rsc.org

A comparative overview of potential sustainable synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages | Key Research Focus |

| Mechanochemistry | Solvent-free, high yields, ortho-selectivity | Optimization of reaction conditions (e.g., milling frequency, time) for the specific substrate. |

| Biocatalysis | Mild conditions, high selectivity, environmentally friendly | Screening for suitable enzymes and optimization of reaction parameters (pH, temperature). |

| Directed ortho-Lithiation | High regioselectivity, high yields, one-pot procedure | Adaptation of the carbamate (B1207046) directing group strategy and optimization of lithiation/formylation steps. |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Development of a continuous flow reactor setup and optimization of photochemical conditions. |

Table 1: Potential Sustainable Synthetic Routes for this compound. This table is generated by the author based on findings for related compounds. nih.govrsc.orgnih.govrsc.org

Investigation of Advanced Reaction Pathways and Mechanisms

The three distinct functional groups of this compound allow for a multitude of subsequent chemical transformations. Future research should aim to elucidate the reactivity and mechanisms of these transformations.

Selective Functionalization: Developing protocols for the selective reaction of one functional group while leaving the others intact is a key challenge. For example, the selective oxidation of the hydroxymethyl group to a carboxylic acid or the reduction of the aldehyde to a primary alcohol would yield new, valuable derivatives.

Cascade Reactions: The proximity of the functional groups could enable novel cascade reactions. For instance, a multicatalytic, one-pot Michael/Stetter reaction, which has been applied to other salicylaldehydes, could potentially be used to construct complex heterocyclic systems from this precursor. nih.gov

Uncommon Reactions: Investigations into less common reaction pathways, such as the substitution of the formyl group observed in some 4-formyl phenols, could reveal new synthetic possibilities. kirj.ee

Mechanistic Studies: Detailed mechanistic studies, combining experimental techniques (e.g., kinetics, isotopic labeling) with computational methods, will be crucial for understanding the underlying principles of these reactions and for optimizing reaction conditions. youtube.com

Design and Synthesis of New Metal Complexes with Tunable Properties

Salicylaldehyde and its derivatives are excellent ligands for a wide range of metal ions, forming stable complexes with diverse applications. orgsyn.orgnih.gov The structure of this compound makes it a promising candidate for the synthesis of novel mono- and polynuclear metal complexes.

Coordination Chemistry: The compound can act as a versatile ligand, with the potential for bidentate (using the phenolic oxygen and aldehyde oxygen) or tridentate (involving the hydroxymethyl group) coordination. The synthesis and characterization of complexes with various transition metals (e.g., Cr(III), Mn(II), Fe(III), Ni(II), Cu(II)) and main group metals could be a fruitful area of research. nih.gov

Polyphenol Coordination Polymers: The principles of metal-polyphenol coordination, which have been used to create films and capsules, could be applied. nih.govacs.org By controlling factors such as pH and the stoichiometric ratio of the ligand to the metal ion, it may be possible to assemble supramolecular structures with tailored properties. nih.gov

Tunable Properties: The biphenyl backbone and the additional hydroxymethyl group provide opportunities to fine-tune the electronic and steric properties of the resulting metal complexes. This could influence their catalytic activity, magnetic behavior, or photophysical properties. nih.gov

| Metal Ion | Potential Coordination Mode | Potential Properties of the Complex |

| Cu(II), Ni(II) | Bidentate (O,O-chelation from salicylaldehyde) | Catalytic activity in oxidation or coupling reactions. |

| Fe(III) | Tridentate (O,O,O-chelation) | Magnetic materials, biomimetic catalysts. |

| Zn(II) | Bidentate or Tridentate | Fluorescent sensors, Lewis acid catalysts. |

| Eu(III), Tb(III) | Bidentate or Tridentate | Luminescent materials, probes. |

Table 2: Potential Metal Complexes of this compound and Their Prospective Properties. This table is generated by the author based on general knowledge of coordination chemistry with similar ligands. nih.govnih.gov

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding the properties and reactivity of molecules. For a complex molecule like this compound, theoretical studies can offer invaluable insights that complement experimental work.

Molecular Electrostatic Potential (MEP): MEP maps can predict the reactive sites for electrophilic and nucleophilic attack, guiding the design of synthetic transformations. Such studies have been successfully applied to rationalize the reactivity of other biphenyl derivatives. researchgate.netnih.gov

Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of reactions involving this compound, by calculating the energies of intermediates and transition states. This can help to explain observed regioselectivity and stereoselectivity.

Electronic Properties: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum and other electronic properties of the molecule and its metal complexes, which is essential for the development of optical materials and sensors.

Emerging Applications in Advanced Chemical Technologies

The unique combination of functional groups in this compound suggests its potential for use in a variety of advanced technologies.

Chemosensors: The salicylaldehyde moiety is a well-known platform for the development of fluorescent chemosensors. Derivatives of this compound could be designed to selectively detect specific metal ions or anions through changes in their fluorescence or color. For example, amine-functionalized metal-organic frameworks have been used for the selective detection of salicylaldehyde itself, highlighting the potential for Schiff base formation in sensing applications. acs.org

Advanced Polymers and Materials: Phenolic compounds are key components in the production of polymers and functional materials. mdpi.com The multiple reactive sites of this compound could be exploited to create cross-linked polymers or to functionalize surfaces, leading to materials with enhanced thermal, optical, or mechanical properties. mdpi.com

Catalysis: Metal complexes derived from this ligand could serve as catalysts for a range of organic transformations. The tunable nature of the ligand would allow for the optimization of catalyst performance. Furthermore, the biphenyl structure is a common feature in privileged ligands for asymmetric catalysis.

Biomedical Applications: Salicylaldehyde derivatives and other phenols have shown a wide range of biological activities. mdpi.comnih.gov Future research could explore the potential of this compound and its derivatives as antioxidant, anti-inflammatory, or antimicrobial agents, supported by computational studies to understand their mechanism of action. mdpi.com

Q & A

Q. What strategies mitigate interference from phenolic hydroxyls in catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.